4-Cyclohexyl-1-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperidine-4-carboxamide
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Overview
Description
4-Cyclohexyl-1-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperidine-4-carboxamide is a complex organic compound featuring a cyclohexyl group, a trifluoromethyl-substituted phenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoroacetimidoyl chlorides and hydrazine hydrate as starting materials . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-1-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
4-Cyclohexyl-1-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-1-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function through its interactions with key amino acid residues in the active site or binding pocket.
Comparison with Similar Compounds
Similar Compounds
4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: This compound shares the trifluoromethyl-phenyl and piperidine moieties but differs in the presence of a chloro group instead of a carbamothioyl group.
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine: This compound also contains a cyclohexyl and trifluoromethyl-phenyl group but has a different core structure involving a triazolo-pyridazine ring.
Uniqueness
4-Cyclohexyl-1-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H26F3N3OS |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-cyclohexyl-1-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H26F3N3OS/c21-20(22,23)15-7-4-8-16(13-15)25-18(28)26-11-9-19(10-12-26,17(24)27)14-5-2-1-3-6-14/h4,7-8,13-14H,1-3,5-6,9-12H2,(H2,24,27)(H,25,28) |
InChI Key |
DVGRVTOGYGPXQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(CCN(CC2)C(=S)NC3=CC=CC(=C3)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
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